molecular formula C11H14O4 B12692502 2-Methyl-4-oxo-4H-pyran-3-yl isovalerate CAS No. 94021-97-3

2-Methyl-4-oxo-4H-pyran-3-yl isovalerate

Cat. No.: B12692502
CAS No.: 94021-97-3
M. Wt: 210.23 g/mol
InChI Key: RUJFQPWLSZMPNC-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-4H-pyran-3-yl isovalerate is an organic compound with the molecular formula C11H14O4 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-4H-pyran-3-yl isovalerate typically involves the esterification of 2-Methyl-4-oxo-4H-pyran-3-ol with isovaleric acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-4H-pyran-3-yl isovalerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted pyran derivatives.

Scientific Research Applications

2-Methyl-4-oxo-4H-pyran-3-yl isovalerate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-4H-pyran-3-yl isovalerate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-oxo-4H-pyran-3-yl propionate
  • 2-Methyl-4-oxo-4H-pyran-3-yl acetate
  • 2-Methyl-4-oxo-4H-pyran-3-yl phenylcarbamate

Uniqueness

2-Methyl-4-oxo-4H-pyran-3-yl isovalerate is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications, particularly in the fragrance and flavor industry.

Properties

CAS No.

94021-97-3

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

(2-methyl-4-oxopyran-3-yl) 3-methylbutanoate

InChI

InChI=1S/C11H14O4/c1-7(2)6-10(13)15-11-8(3)14-5-4-9(11)12/h4-5,7H,6H2,1-3H3

InChI Key

RUJFQPWLSZMPNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CO1)OC(=O)CC(C)C

Origin of Product

United States

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